Tert-butyl 4-methoxypiperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-methoxypiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methoxypiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, methanol.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-4-carboxylate intermediate. This intermediate is then treated with methanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as crystallization and distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-methoxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxypiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-methoxypiperidine-4-carboxylate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 4-methoxypiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(14-4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |
InChI Key |
OBFVMGJVEIIYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)OC |
Origin of Product |
United States |
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